

Commercial Sources and Applications of High-Purity D-erythro-Dihydrosphingosine-1-phosphate

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Compound of Interest

Compound Name: *D-erythro-Dihydrosphingosine-1-phosphate*

Cat. No.: B13842685

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and key applications of high-purity **D-erythro-Dihydrosphingosine-1-phosphate** (dhS1P). Detailed protocols for relevant experiments are included, along with graphical representations of associated signaling pathways to support experimental design and data interpretation.

Commercial Availability

High-purity (>98%) **D-erythro-Dihydrosphingosine-1-phosphate** is available from several commercial suppliers. The compound is typically supplied as a solid and requires specific handling and storage conditions to ensure its stability and activity.

Supplier	Purity	Available Quantities	Storage
Sigma-Aldrich	≥98% (TLC)	1 mg, 5 mg	-20°C
Avanti Polar Lipids	>98%	1 mg, 5 mg, 25 mg	-20°C
Cayman Chemical	≥98%	1 mg, 5 mg	-20°C
Hello Bio	>98%	10 mg, 50 mg	+4°C
AdipoGen Life Sciences	>98%	1 mg, 5 mg	-20°C
LGC Standards	>95% (HPLC)	1 mg, 5 mg	Not specified

Key Biological Activities & Quantitative Data

D-erythro-Dihydrosphingosine-1-phosphate is a bioactive sphingolipid that acts as a ligand for the sphingosine-1-phosphate (S1P) receptors. It plays a crucial role in various cellular processes, including cell migration and fibrosis.

Parameter	Value	Application	Cell Type
S1P Receptor Binding Affinity (K _i)	15 nM	Receptor binding assays	Not specified
Antifibrotic Effect Concentration	0.5 μM ^[1]	Inhibition of collagen synthesis	Human dermal fibroblasts
Chemotaxis Induction	Induces chemotaxis	Cell migration assays	Human Umbilical Vein Endothelial Cells (HUVEC)

Experimental Protocols

Protocol 1: Preparation of D-erythro-Dihydrosphingosine-1-phosphate Working Solution

This protocol describes the preparation of a 125 μ M working solution of dhS1P suitable for cell-based assays.

Materials:

- **D-erythro-Dihydrosphingosine-1-phosphate** (solid)
- Methanol
- Tetrahydrofuran (THF)
- Nuclease-free water
- Fatty acid-free Bovine Serum Albumin (BSA)
- Nitrogen gas source
- Water bath

Procedure:

- Stock Solution Preparation (0.5 mg/mL):
 - Dissolve the solid dhS1P in a solution of 60% methanol, 30% THF, and 10% water to a final concentration of 0.5 mg/mL.
 - Gentle warming in a 75°C water bath and occasional vortexing may be required to fully dissolve the lipid.
- Aliquoting and Drying:
 - Aliquot the desired volume of the stock solution into sterile, glass tubes.
 - Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
- Preparation of Working Solution (125 μ M):
 - Prepare a 4 mg/mL solution of fatty acid-free BSA in nuclease-free water.

- Warm the BSA solution to 37°C.
- Add the appropriate volume of the warm BSA solution to the dried lipid film to achieve a final concentration of 125 µM.
- Vortex thoroughly and incubate at 37°C for 30 minutes to ensure complete solubilization.

Protocol 2: In Vitro Chemotaxis Assay

This protocol outlines a method to assess the chemotactic effect of dhS1P on endothelial cells using a Transwell migration assay.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Transwell inserts (8 µm pore size)
- 24-well plates
- **D-erythro-Dihydrosphingosine-1-phosphate** working solution (see Protocol 1)
- Calcein-AM fluorescent dye
- Fluorescence plate reader

Procedure:

- Cell Preparation:
 - Culture HUVECs to 80-90% confluency.
 - Starve the cells in serum-free medium for 4-6 hours prior to the assay.
 - Harvest the cells and resuspend them in serum-free medium at a concentration of 1×10^6 cells/mL.

- Assay Setup:
 - Add 600 μ L of serum-free medium containing different concentrations of dhS1P (e.g., 0, 10, 50, 100, 500 nM) to the lower chambers of the 24-well plate.
 - Add 100 μ L of the cell suspension to the upper chamber of each Transwell insert.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
- Quantification of Migration:
 - Carefully remove the Transwell inserts.
 - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
 - Stain the cells with Calcein-AM (2 μ g/mL) for 30 minutes.
 - Measure the fluorescence of the migrated cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

Protocol 3: Antifibrotic Activity Assay in Dermal Fibroblasts

This protocol details the investigation of the antifibrotic effects of dhS1P by analyzing the expression of key fibrotic markers.

Materials:

- Human dermal fibroblasts (normal or from scleroderma patients)
- Fibroblast growth medium
- **D-erythro-Dihydrosphingosine-1-phosphate** working solution

- Recombinant human TGF- β 1
- Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Collagen I, MMP-1, p-Smad3, and PTEN)
- Reagents for quantitative PCR (optional, for gene expression analysis)

Procedure:

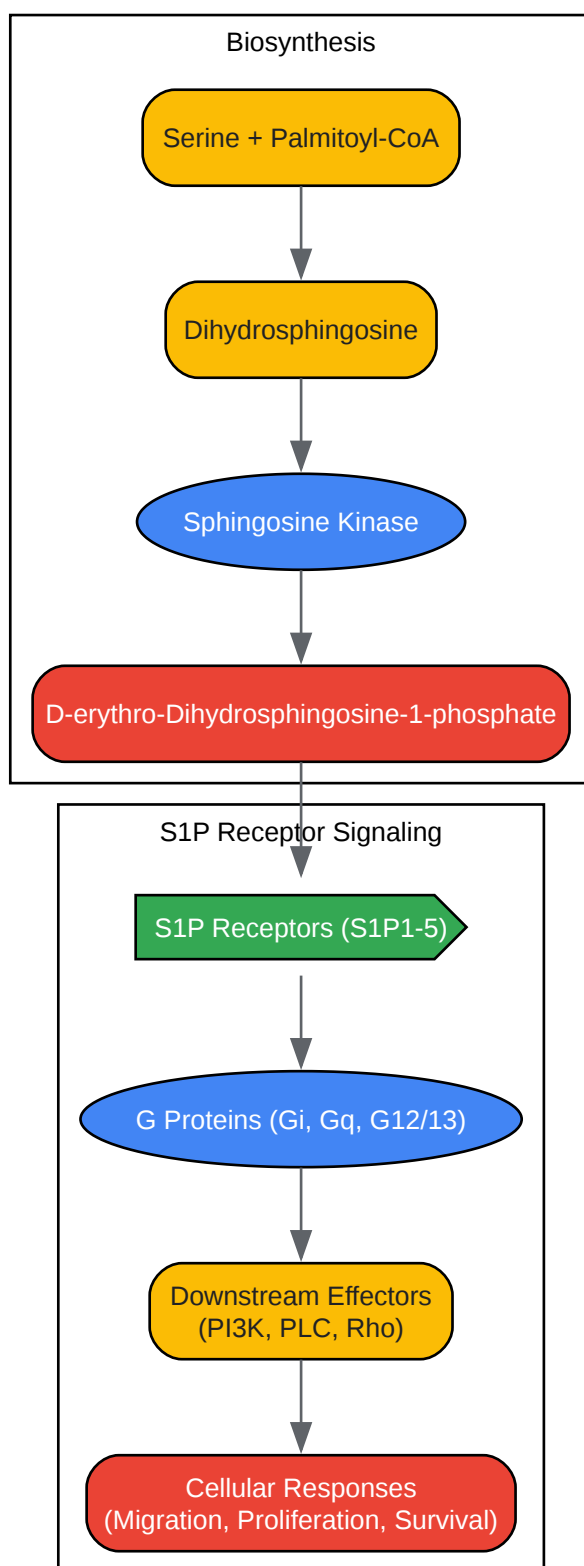
- Cell Culture and Treatment:
 - Culture human dermal fibroblasts to near confluency.
 - Serum-starve the cells overnight.
 - Pre-treat the cells with 0.5 μ M dhS1P for 1 hour.[\[1\]](#)
 - Stimulate the cells with a pro-fibrotic agent, such as TGF- β 1 (10 ng/mL), for 24-48 hours.
- Protein Expression Analysis (Western Blot):
 - Lyse the cells and quantify protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against Collagen I, MMP-1, phospho-Smad3, and PTEN.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Signaling Pathways and Experimental Workflows

D-erythro-Dihydrosphingosine-1-phosphate

Biosynthesis and S1P Receptor Signaling

D-erythro-Dihydrosphingosine-1-phosphate is synthesized from dihydrosphingosine through the action of sphingosine kinases. It exerts its biological effects primarily by binding to and activating S1P receptors, which are G protein-coupled receptors. This initiates downstream signaling cascades that regulate a variety of cellular functions.

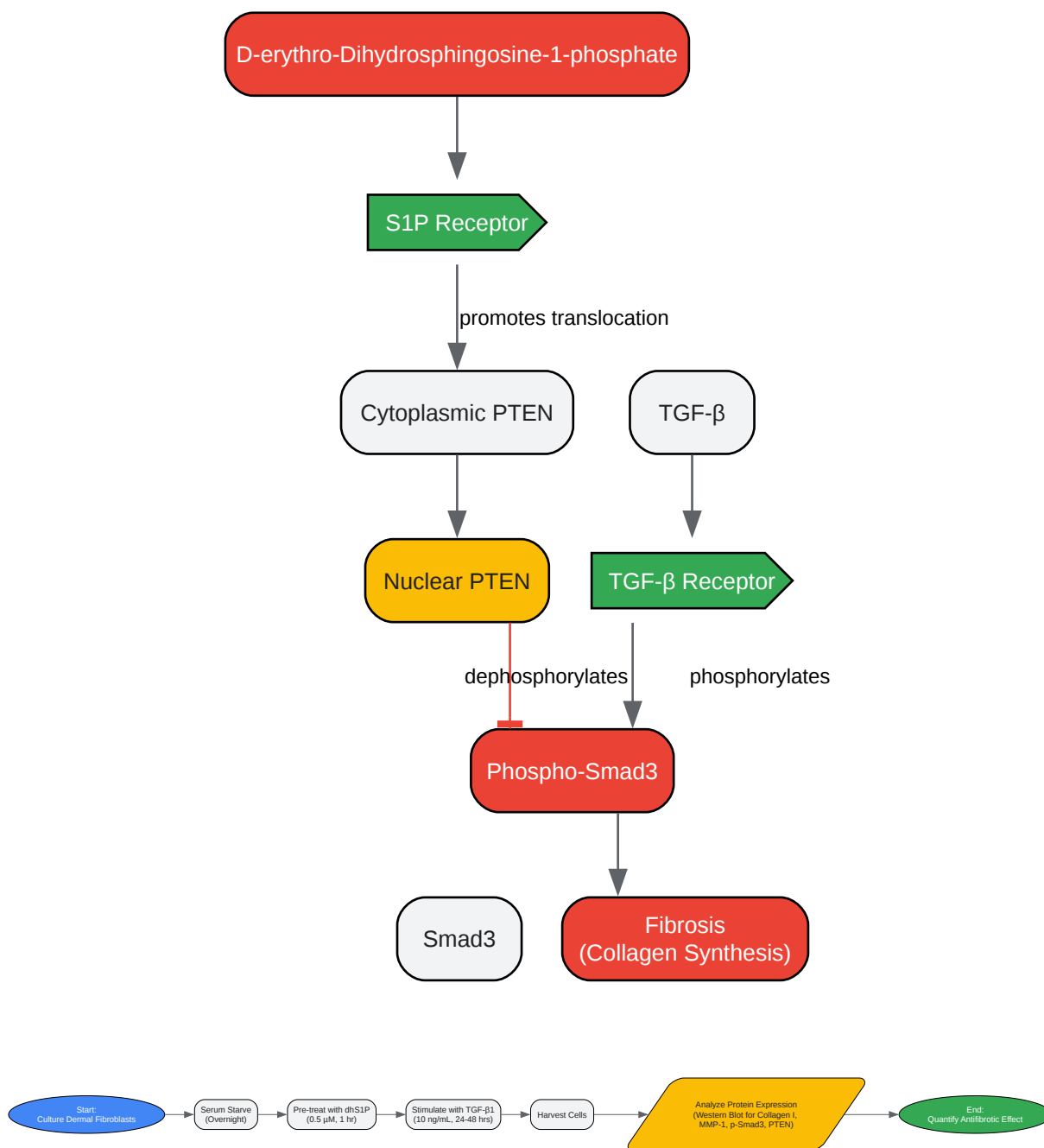


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Caption: Biosynthesis of dhS1P and its activation of S1P receptor signaling pathways.

Antifibrotic Signaling Pathway of D-erythro-Dihydrosphingosine-1-phosphate

In the context of fibrosis, dhS1P exhibits antifibrotic properties by modulating the TGF- β signaling pathway. It promotes the nuclear translocation of PTEN, which in turn leads to the dephosphorylation and inactivation of the pro-fibrotic transcription factor Smad3.[2]



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References

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